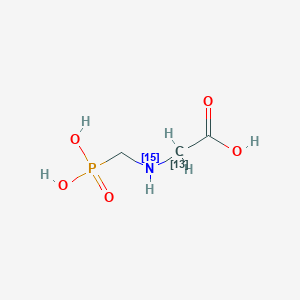

Glyphosate-13C,15N

Description

Properties

IUPAC Name |

2-(phosphonomethyl(15N)amino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-VFZPYAPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([15NH][13CH2]C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745804 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-24-7 | |

| Record name | N-(Phosphonomethyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285978-24-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Commercial Availability and Technical Guide for Glyphosate-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of the isotopically labeled herbicide Glyphosate-13C,15N. Intended for researchers in environmental science, agriculture, and toxicology, this document details suppliers, product specifications, and relevant experimental protocols for the use of this stable isotope-labeled standard in analytical studies.

Introduction to this compound

Glyphosate, a broad-spectrum systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in animals, which explains its targeted herbicidal activity.[1][2] The isotopically labeled form, this compound, serves as an invaluable internal standard for the accurate quantification of glyphosate residues in various matrices, including water, soil, food products, and biological samples, using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Availability and Suppliers

This compound is available from several specialized chemical suppliers. The products are typically intended for research and development purposes only. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Formats & Sizes |

| LGC Standards | This compound | 285978-24-7 | ¹³C C₂ H₈ ¹⁵N O₅ P | >95% (HPLC) | Neat; 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich (Merck) | Glyphosate-2-¹³C,¹⁵N | 285978-24-7 | HO₂C¹³CH₂¹⁵NHCH₂PO₃H₂ | 99 atom % ¹³C, 98 atom % ¹⁵N | Neat; 10 mg |

| Glyphosate-1,2-¹³C₂,¹⁵N | 1185107-63-4 | ¹³C₂CH₈¹⁵NO₅P | ≥98 atom %; ≥95% (CP) | Neat | |

| Cambridge Isotope Laboratories, Inc. (CIL) | Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | 285978-24-7 | C₃H₈NO₅P | Chemical Purity: 96% | 100 µg/mL in Water; 1.2 mL |

| Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | 2412336-97-9 | ¹³C₃H₈¹⁵NO₅P | Chemical Purity: 98% | 100 µg/mL in Water | |

| Toronto Research Chemicals (TRC) | This compound | 285978-24-7 | ¹³C C₂ H₈ ¹⁵N O₅ P | Not specified | Neat; 1 mg, 5 mg, 10 mg |

| Clearsynth | Glyphosate 13C 15N | 285978-24-7 | Not specified | Not specified | Neat; Inquire for stock status |

| Clinivex | This compound | Not specified | Not specified | Not specified | Inquire for details |

| Shanghai Amole Biotechnology Co., Ltd. | This compound | Not specified | Not specified | Not specified | Inquire for details |

| Shanghai Yuanye Bio-Technology Co., Ltd. | This compound | Not specified | Not specified | Not specified | Inquire for details |

Experimental Protocols: Quantification of Glyphosate in Environmental Samples

The use of this compound as an internal standard is crucial for accurate and precise quantification of glyphosate in complex matrices by correcting for matrix effects and variations in instrument response. Below is a generalized methodology for the analysis of glyphosate in water and honey samples using LC-MS/MS.

Sample Preparation

For Water Samples:

-

To a 10 mL water sample, add a known concentration of this compound internal standard solution.

-

Adjust the pH of the sample to 9.0 using a 5% borate buffer.

-

For derivatization (optional but common), add 9-fluorenylmethylchloroformate (FMOC-Cl) and react to enhance chromatographic retention and sensitivity.

-

Proceed with online solid-phase extraction (SPE) for sample cleanup and concentration before LC-MS/MS analysis.

For Honey Samples:

-

Weigh 1 gram of a homogenized honey sample into a centrifuge tube.

-

Add a known amount of this compound internal standard.

-

Add water containing ethylenediaminetetraacetic acid disodium salt and acetic acid.

-

Shake vigorously for five minutes.

-

Centrifuge the sample.

-

The supernatant can be directly injected for LC-MS/MS analysis without the need for derivatization or concentration steps.

LC-MS/MS Analysis

-

Liquid Chromatography (LC): A mixed-mode, anion-exchange, or HILIC column is typically used for the separation of the polar glyphosate molecule. The mobile phase often consists of an aqueous buffer and an organic solvent like methanol or acetonitrile.

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in negative ion electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transitions of the parent to product ions for both native glyphosate and the this compound internal standard.

Visualization of Glyphosate's Mechanism of Action

The following diagrams illustrate the shikimate pathway and the workflow for glyphosate analysis.

References

An In-depth Technical Guide on the Environmental Fate and Degradation of Glyphosate-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of isotopically labeled glyphosate (Glyphosate-13C,15N). The use of stable isotopes like 13C and 15N allows for precise tracking of glyphosate's transformation and movement through various environmental compartments, offering a deeper understanding beyond the analysis of the parent compound and its primary metabolite, aminomethylphosphonic acid (AMPA).

Introduction to Glyphosate and Isotopic Labeling

Glyphosate [N-(phosphonomethyl)glycine] is a broad-spectrum, non-selective systemic herbicide used extensively in agriculture and non-agricultural settings.[1][2] Its primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants and some microorganisms.[1][2]

Environmental fate studies often employ isotopically labeled glyphosate, such as this compound, to trace its degradation products and distinguish them from the background presence of similar compounds. This labeling enables researchers to follow the carbon and nitrogen atoms from the parent molecule as they are incorporated into various degradation products, microbial biomass, or plant tissues.

Microbial Degradation Pathways

The primary mechanism for glyphosate degradation in the environment is microbial metabolism. Two main pathways have been identified for the biodegradation of glyphosate by soil and water microorganisms.

-

The AMPA Pathway : This is the most predominant degradation pathway. It involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major metabolite of glyphosate and is frequently detected in soil, sediment, and water.

-

The Sarcosine Pathway : This pathway involves the cleavage of the carbon-phosphorus (C-P) bond by the C-P lyase enzyme, producing sarcosine and inorganic phosphate. Sarcosine can be further metabolized to glycine and formaldehyde. Studies suggest that in some conditions, such as water-sediment systems, the sarcosine pathway may initially dominate, especially when associated with microbial growth.

Both degradation pathways can occur simultaneously, ultimately breaking down glyphosate into biologically available compounds containing phosphorus, carbon, and nitrogen, such as CO2, NH4+, and phosphate.

Figure 1: Microbial degradation pathways of Glyphosate-¹³C,¹⁵N.

Environmental Fate and Distribution

The fate of this compound in the environment is influenced by its interactions within soil, water, and biological systems.

In soil, glyphosate is primarily degraded by microbial activity and exhibits strong adsorption to soil particles, which can limit its leaching potential. However, its persistence can be influenced by factors like soil composition, microbial activity, and agricultural practices.

A field lysimeter study using 13C2-15N-glyphosate over one year showed rapid degradation. While recoveries of the parent glyphosate (<3%) and AMPA (< level of detection) were low in the soil after the study period, the recoveries of the isotopic labels were significantly higher, indicating transformation into other compounds and incorporation into the soil matrix.

Glyphosate and AMPA are frequently detected in surface waters, suspended particulate matter, and sediments. The herbicide's high water solubility facilitates its transport into aquatic environments. Degradation in water-sediment systems is also microbially mediated. One study demonstrated that in water-sediment microcosms, glyphosate was initially biodegraded via the sarcosine pathway, associated with microbial growth, while the AMPA pathway dominated later under starvation conditions. The half-life of glyphosate in surface waters can range from 2 to 91 days. In a study on seawater, the half-life was 47 days in low-light but extended to over 260 days in the dark, highlighting its potential for persistence in marine environments.

Plants can absorb glyphosate applied to their foliage, and it can also be released into the soil through plant roots. In a study with maize grown in soil treated with 13C2-15N-glyphosate, the isotopic labels were taken up by the plants. 15N was found to be enriched in all parts of the maize plants (roots, shoots, and cobs), suggesting that the nitrogen from glyphosate was mineralized to forms like 15NH4+ and utilized as a nutrient. In contrast, 13C enrichment was significant only in the roots. In glyphosate-tolerant crops with the gat trait, the metabolic pathway is altered, with glyphosate being converted primarily to N-acetylglyphosate.

References

Metabolic Pathways of Glyphosate-¹³C,¹⁵N in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of isotopically labeled glyphosate (Glyphosate-¹³C,¹⁵N) in plants. By tracing the journey of the ¹³C and ¹⁵N isotopes, researchers can gain precise insights into the absorption, translocation, and degradation of this widely used herbicide. This document details the primary metabolic pathways, presents quantitative data from various studies, outlines key experimental protocols, and provides visual representations of the core concepts.

Introduction

Glyphosate, an N-(phosphonomethyl)glycine molecule, is a broad-spectrum systemic herbicide. Its mode of action involves the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway. This inhibition blocks the synthesis of essential aromatic amino acids, ultimately leading to plant death. The use of glyphosate labeled with stable isotopes, specifically Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), allows for precise tracking of its metabolic fate within the plant, distinguishing it from naturally occurring carbon and nitrogen compounds.

Metabolic Pathways of Glyphosate in Plants

Once absorbed by the plant, typically through the leaves, glyphosate is translocated via the phloem to various tissues, with accumulation in metabolic sinks such as roots, meristems, and developing fruits or seeds. The degradation of glyphosate in plants occurs primarily through two recognized pathways:

AMPA Pathway

The predominant metabolic route for glyphosate in many plant species is its conversion to aminomethylphosphonic acid (AMPA). This pathway involves the cleavage of the C-N bond, a reaction catalyzed by the enzyme glyphosate oxidoreductase (GOX) in glyphosate-tolerant plant varieties, or through other mechanisms in non-tolerant plants. The other product of this reaction is glyoxylate. AMPA is a persistent metabolite and its presence is a key indicator of glyphosate degradation.[1] Further degradation of AMPA is slow in plant tissues.

Sarcosine Pathway

A secondary, less common pathway involves the cleavage of the C-P bond of glyphosate by the enzyme C-P lyase. This reaction yields sarcosine and inorganic phosphate. Sarcosine can then be further metabolized to glycine, which can be incorporated into various cellular components.

Further Degradation

Studies utilizing Glyphosate-¹³C,¹⁵N have demonstrated that the labeled nitrogen (¹⁵N) can be further incorporated into the plant's nitrogen metabolism. For instance, the detection of ¹⁵NH₄⁺ suggests the complete breakdown of the glyphosate molecule and the entry of its nitrogen into the plant's general nitrogen pool.[2][3] Similarly, the labeled carbon (¹³C) can be traced to various metabolic pools, although its incorporation is often more limited and localized.

Below is a diagram illustrating the primary metabolic pathways of glyphosate in plants.

Quantitative Data on Glyphosate-¹³C,¹⁵N Metabolism

The use of isotopically labeled glyphosate allows for the precise quantification of its distribution and metabolism in different plant tissues. The following tables summarize quantitative data from studies on maize and other plant species.

Table 1: Distribution of ¹⁵N and ¹³C from Glyphosate-¹³C,¹⁵N in Maize Plants

| Plant Compartment | ¹⁵N Enrichment | ¹³C Enrichment | Reference |

| Roots | Enriched | Enriched | [2][3] |

| Shoots | Enriched | Not significantly enriched | |

| Cobs | Enriched | Not significantly enriched |

Table 2: Recovery of ¹⁵N and ¹³C from Glyphosate-¹³C,¹⁵N in a Lysimeter Study with Maize

| Compartment | ¹⁵N Recovery (%) | ¹³C Recovery (%) | Reference |

| Soil (after one year) | 11-19 | 23-54 | |

| Leachate | Low (further degradation products detected) | Low (further degradation products detected) |

Experimental Protocols

Detailed experimental protocols are crucial for reproducible studies on glyphosate metabolism. Below are generalized methodologies for key experiments.

Plant Treatment and Sample Collection

-

Plant Growth: Grow plants (e.g., maize, soybean) in a controlled environment (greenhouse or growth chamber) in either soil or hydroponic systems.

-

Application of Labeled Glyphosate: Apply a solution of Glyphosate-¹³C,¹⁵N of known concentration and specific activity to the leaves of the plants. Application can be done via a microsyringe as droplets or as a spray.

-

Time-Course Sampling: Harvest plant tissues (leaves, stems, roots, fruits) at various time points post-application (e.g., 2, 24, 48, 72 hours, and longer for persistence studies) to track translocation and metabolism.

-

Sample Preparation: Wash the harvested tissues to remove any unabsorbed glyphosate. Separate the tissues into different compartments. For translocation studies, this may include the treated leaf, leaves above and below the treated leaf, stem, and roots. Record the fresh and dry weight of each sample.

Extraction of Glyphosate and its Metabolites

A common extraction procedure involves the use of aqueous solutions, often with additives to improve extraction efficiency and stability.

-

Homogenization: Homogenize the plant tissue samples (fresh or lyophilized) in an extraction solvent. A typical solvent is a mixture of water and a miscible organic solvent like methanol or acetonitrile, often acidified.

-

Extraction: Shake or sonicate the homogenate for a specified period (e.g., 30-60 minutes) to ensure thorough extraction.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant debris.

-

Supernatant Collection: Carefully collect the supernatant which contains the extracted glyphosate and its metabolites.

-

Cleanup (Optional but Recommended): The extract may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

Analytical Quantification: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of glyphosate and its metabolites.

-

Chromatographic Separation:

-

Column: Use a column suitable for polar analytes, such as a mixed-mode, ion-exchange, or HILIC column.

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is commonly used.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for glyphosate, AMPA, and their ¹³C and ¹⁵N labeled counterparts.

-

Internal Standards: The use of isotopically labeled internal standards (e.g., Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N) is crucial for accurate quantification, as they compensate for matrix effects and variations in instrument response.

-

Below is a diagram illustrating a typical experimental workflow.

Signaling Pathways and Regulatory Aspects

Current research on glyphosate in plants primarily focuses on its direct mode of action—the inhibition of the shikimate pathway—and its subsequent metabolic degradation. The term "signaling pathways" in the context of glyphosate's effects often refers to the downstream consequences of this inhibition, rather than specific signal transduction cascades that regulate its metabolism.

The inhibition of the shikimate pathway leads to a systemic metabolic disruption, including:

-

Depletion of Aromatic Amino Acids: This is the primary effect, leading to a cessation of protein synthesis and overall growth.

-

Accumulation of Shikimate: The blockage of the pathway causes a build-up of its substrate, shikimate, which is a hallmark of glyphosate exposure in sensitive plants.

-

Carbon Drain: The accumulation of shikimate can drain carbon from other essential metabolic processes, further stressing the plant.

The relationship between glyphosate application and the activation of specific signaling pathways that might influence its own metabolism is an area that requires further investigation. The degradation of glyphosate in plants is generally considered a detoxification process, but the regulatory networks governing this process are not well understood.

Conclusion

The use of Glyphosate-¹³C,¹⁵N provides an invaluable tool for elucidating the metabolic fate of this herbicide in plants. The primary degradation pathways lead to the formation of AMPA and, to a lesser extent, sarcosine. Quantitative analysis using LC-MS/MS allows for the precise tracking of the labeled isotopes through various plant tissues, providing critical data for understanding absorption, translocation, and metabolism. While the direct mode of action of glyphosate is well-established, further research is needed to fully understand the regulatory networks that may influence its degradation in plants. The methodologies and data presented in this guide serve as a foundational resource for researchers in the fields of plant science, environmental science, and drug development.

References

The Pivotal Role of Soil in the Environmental Fate of Glyphosate: An In-depth Technical Guide on the Adsorption and Desorption Characteristics of Glyphosate-13C,15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil adsorption and desorption characteristics of isotopically labeled glyphosate (Glyphosate-13C,15N). Understanding these processes is critical for assessing the environmental fate, persistence, and potential mobility of this widely used herbicide. The use of 13C and 15N labeled glyphosate allows for precise tracking and quantification in complex environmental matrices, providing invaluable data for environmental risk assessments and regulatory decisions.

Core Concepts: Adsorption and Desorption in Soil

Glyphosate's interaction with soil is a dynamic process governed by adsorption and desorption. Adsorption refers to the binding of glyphosate molecules to soil particles, which significantly reduces its concentration in the soil solution and, consequently, its bioavailability and mobility. Desorption is the reverse process, where adsorbed glyphosate is released back into the soil solution. The balance between these two processes dictates the herbicide's persistence and potential for off-site transport.

Several key factors influence the extent of glyphosate adsorption in soil:

-

Soil Composition: The amount and type of clay minerals, as well as the content of organic matter, are primary determinants of glyphosate adsorption.[1][2] Soils with higher clay and organic matter content generally exhibit a greater capacity to adsorb glyphosate.[1]

-

Soil pH: The pH of the soil affects the surface charge of both the soil particles and the glyphosate molecule. Glyphosate adsorption can be influenced by pH, with some studies showing a decrease in sorption as pH increases due to greater electrostatic repulsion.[3]

-

Presence of Phosphate: Phosphate and glyphosate compete for the same sorption sites on soil particles.[4] The presence of high levels of phosphate from fertilizers can lead to increased desorption of glyphosate, potentially enhancing its mobility.

-

Cation Exchange Capacity (CEC): Soils with a higher CEC, often associated with higher clay and organic matter content, tend to have a greater potential for glyphosate adsorption.

-

Metal Oxides: Amorphous iron and aluminum oxides in the soil play a crucial role in binding glyphosate.

Quantitative Analysis of Adsorption and Desorption

The adsorption and desorption of glyphosate in soil are quantified using several key coefficients derived from isotherm models, most commonly the Freundlich and Langmuir equations. These coefficients provide a standardized way to compare the sorption behavior of glyphosate across different soil types and environmental conditions.

| Parameter | Description | Significance | Typical Range of Values (for Glyphosate) |

| Kd (Distribution Coefficient) | The ratio of the concentration of glyphosate adsorbed to the soil to the concentration in the soil solution at equilibrium. | A higher Kd value indicates stronger adsorption and lower mobility. | Varies widely depending on soil type, from low values in sandy soils to very high values in clay-rich soils. |

| Kf (Freundlich Adsorption Coefficient) | An empirical constant related to the adsorption capacity of the soil. | A higher Kf value signifies a greater adsorption capacity. | Reported values for glyphosate range from 33 to over 1600 mg^(1-1/n) L^(1/n)/kg. |

| 1/n (Freundlich Exponent) | An indicator of the non-linearity of the adsorption process. | A value of 1 indicates linear adsorption. Values less than 1 suggest that adsorption becomes less efficient as the concentration of the adsorbate increases. | For glyphosate, 1/n values are typically less than 1. |

| Koc (Organic Carbon-Normalized Adsorption Coefficient) | The adsorption coefficient normalized to the organic carbon content of the soil (Kd / %OC). | Allows for the comparison of adsorption across soils with varying organic carbon content. | |

| Hysteresis Coefficient | A measure of the irreversibility of the adsorption process. | Low values confirm that glyphosate is strongly sorbed to the soil and the process is largely irreversible. |

Note: The specific values of these coefficients are highly dependent on the specific soil characteristics and experimental conditions.

Experimental Protocols for Studying Adsorption and Desorption

The batch equilibrium method is the most common and standardized approach for studying the adsorption and desorption of herbicides like this compound in soil. The use of isotopically labeled glyphosate is crucial for accurate quantification at low concentrations.

Adsorption Experiment (Batch Equilibrium Method)

This protocol outlines the key steps involved in a typical batch equilibrium adsorption experiment.

References

Introduction to Isotopic Labeling in Glyphosate Toxicology

An In-depth Technical Guide on the Toxicological Studies of Isotopically Labeled Glyphosate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological studies conducted using isotopically labeled glyphosate. The use of isotopes, primarily Carbon-14 (¹⁴C) and Carbon-13 (¹³C), is a critical technique for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of the herbicide in biological systems. This document summarizes key quantitative data, details common experimental protocols, and visualizes the processes involved to support further research and development.

Isotopic labeling is a powerful technique used to track the fate of a molecule within a biological system.[1] By replacing one or more atoms in the glyphosate molecule with a heavier isotope (e.g., ¹⁴C), researchers can precisely quantify the parent compound and its metabolites in various tissues and excreta, independent of the analytical background.[1][2] This approach is fundamental to understanding the toxicokinetics of glyphosate, as it allows for the differentiation between the administered compound and endogenous molecules. Studies utilizing ¹⁴C-labeled glyphosate have been instrumental in determining its low absorption rate, limited metabolism, and routes of elimination in various animal models.[3][4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Toxicokinetic studies are essential for characterizing the movement and transformation of a substance within an organism. For glyphosate, these studies consistently show poor absorption from the gastrointestinal tract, minimal metabolism, and rapid elimination.

Absorption

Oral Exposure: Following oral administration in animal models, glyphosate is poorly and slowly absorbed from the gastrointestinal tract. Studies in Sprague-Dawley rats using ¹⁴C-glyphosate at a dose of 10 mg/kg showed that approximately 30-40% of the administered dose was absorbed. At higher doses (1000 mg/kg), absorption was found to be lower, in the range of 15-23%. The peak plasma concentration is typically reached within 4 to 6 hours post-administration.

Dermal Exposure: Dermal penetration of glyphosate is very low. In vitro studies using human skin samples have demonstrated minimal absorption. One study reported a permeability constant of 4.59x10⁻⁴ cm/hour. Following the application of a ¹⁴C-labeled Roundup® formulation to human skin, dermal absorption was between 0% and 0.4% over an 8-hour period.

Distribution

Once absorbed, glyphosate distributes systemically but does not bioaccumulate significantly. The highest concentrations of radioactivity after oral dosing are found in the gastrointestinal contents and tissues. The total body burden is low; seven days after a single oral dose in rats, approximately 1% of the administered dose remained, primarily associated with bone. In monkeys dermally exposed to a ¹⁴C-labeled formulation, no radioactivity was detected in the spleen, ovaries, kidney, brain, or bone marrow after 7 days.

Metabolism

Glyphosate undergoes very limited metabolism in mammals. The vast majority of the absorbed dose is excreted as the unchanged parent compound. The primary and only significant metabolite identified is aminomethylphosphonic acid (AMPA). In rats, AMPA accounts for a very small fraction of the administered dose, typically 0.2–0.4% found in urine and feces. In a human case of intentional ingestion, the serum concentration ratio of glyphosate to AMPA was 147:1.

Excretion

The primary routes of elimination for glyphosate are through feces (representing unabsorbed compound) and urine (representing absorbed compound). Following a single oral dose of ¹⁴C-glyphosate in rats, urine and feces were found to be equally important routes of elimination for the absorbed and unabsorbed portions, respectively. Elimination from plasma is relatively rapid, with a half-life of around 3-4 hours estimated in human poisoning cases.

Quantitative Toxicological Data

The following tables summarize the quantitative ADME and toxicokinetic data from key studies involving isotopically labeled glyphosate.

Table 1: Absorption and Excretion of Isotopically Labeled Glyphosate in Rats

| Species/Strain | Dose & Isotope | Route | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Sprague-Dawley Rats | 10 mg/kg ¹⁴C | Oral (gavage) | ~35-40% (Absorbed) | Remainder of dose | Urine and feces are equally important routes of elimination. | |

| F344/N Rats | 5.6 mg/kg | Oral (gavage) | ~30% | Not specified | Urinary excretion represents the absorbed amount. | |

| Sprague-Dawley Rats | 10 mg/kg | Oral (gavage) | 7-36% (over ≤7 days) | Not specified | Represents the proportion of absorbed glyphosate. |

| Sprague-Dawley Rats | 1000 mg/kg | Oral (gavage) | 15-20% | Not specified | Absorption is lower at higher doses. | |

Table 2: Toxicokinetic Parameters of Glyphosate in Rats

| Parameter | Intravenous (100 mg/kg) | Oral (400 mg/kg) | Key Findings | Reference |

|---|---|---|---|---|

| Tmax (h) | N/A | 5.16 | Slow absorption after oral dose. | |

| Cmax (µg/mL) | N/A | 4.62 | Peak plasma concentration after oral dose. | |

| Elimination T½ (h) | 9.99 | 14.38 | Elimination half-life is longer after oral administration, likely due to slow absorption. | |

| Bioavailability (F) | N/A | 23.21% | Demonstrates low oral bioavailability. |

| Vd (L/kg) | 2.99 (Vss) | Not specified | Suggests considerable diffusion into tissues. | |

Table 3: Dermal Absorption of ¹⁴C-Glyphosate

| System | Formulation | Dose | Dermal Absorption (%) | Exposure Time (h) | Reference |

|---|---|---|---|---|---|

| In vitro Human Skin | 1% Aqueous Solution | 300 µL | Permeability constant: 4.59x10⁻⁴ cm/h | N/A |

| In vitro Human Skin | Undiluted Roundup® | 15.4 to 154 µg/cm² | 0 - 0.4% | 8 | |

Key Experimental Protocols

The methodology detailed below is a representative synthesis based on protocols described in the literature for a single-dose oral toxicokinetic study in rats.

Objective: To determine the absorption, distribution, metabolism, and excretion of glyphosate following a single oral dose.

1. Test System:

-

Species: Male Sprague-Dawley rats.

-

Housing: Housed individually in metabolism cages designed to separate urine and feces.

2. Test Substance:

-

A mixture of analytical-grade [¹⁴C]glyphosate and unlabeled (¹²C) glyphosate.

-

The specific activity is adjusted to allow for accurate detection and quantification.

3. Administration:

-

Route: Single oral gavage.

-

Dose: 10 mg/kg body weight.

-

Vehicle: Typically an aqueous solution.

4. Sample Collection:

-

Urine and Feces: Collected at predefined intervals (e.g., 0-6h, 6-12h, 12-24h, and then daily for up to 7 days) to determine excretion patterns.

-

Blood: Serial blood samples are collected via an appropriate route (e.g., tail vein) at various time points post-dose to determine plasma concentration-time profiles.

-

Tissues: Animals are euthanized at different time points (e.g., 2, 6, 28, 96, and 168 hours post-dose), and tissues of interest (liver, kidney, bone, etc.) are collected to assess distribution.

5. Analytical Methods:

-

Quantification of Radioactivity: Total radioactivity in urine, feces (homogenized), plasma, and tissues is determined using liquid scintillation counting (LSC).

-

Metabolite Profiling: Samples (especially urine and tissue extracts) are analyzed using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate and quantify parent glyphosate and potential metabolites like AMPA.

Visualizations

The following diagrams illustrate the typical workflow for a toxicokinetic study and the metabolic transformation of glyphosate.

Caption: Experimental workflow for a ¹⁴C-glyphosate ADME study in rats.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. digitalcommons.wayne.edu [digitalcommons.wayne.edu]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Metabolism of glyphosate in Sprague-Dawley rats: tissue distribution, identification, and quantitation of glyphosate-derived materials following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Research with Isotopic Glyphosate: A Technical Guide to Regulatory and Experimental Frameworks

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the regulatory landscape and core experimental applications for Glyphosate-13C,15N, a stable isotope-labeled (SIL) internal standard crucial for the precise quantification of glyphosate. As research into the environmental fate, metabolism, and potential biological impacts of glyphosate intensifies, the use of SIL-glyphosate has become indispensable for generating robust and reliable data. This document outlines the pertinent regulatory guidelines, safety and handling protocols, and detailed experimental methodologies for its use in various research contexts.

Regulatory and Safety Framework

There are no specific regulatory guidelines issued by major bodies like the U.S. Environmental Protection Agency (EPA) or the European Food Safety Authority (EFSA) for the isotopically labeled form of glyphosate. Instead, this compound is governed by the regulations applicable to the parent compound, glyphosate, with the added considerations for a chemical reference standard.

Regulatory Status of Glyphosate:

-

United States (EPA): The EPA has established tolerances for glyphosate residues on a wide range of food and feed crops, ranging from 0.1 to 400 parts per million (ppm).[1] The agency's official position, as of its 2020 interim registration review decision, is that there are no risks of concern to human health when glyphosate is used according to its current label, and it is not likely to be a human carcinogen.[1][2]

-

European Union (EFSA & European Commission): Glyphosate is approved for use as an active substance in the EU until December 15, 2033, subject to specific conditions and restrictions.[3][4] Following a comprehensive risk assessment, EFSA concluded in 2023 that it had "no critical areas of concern" regarding the risk posed by glyphosate to humans, animals, or the environment, though it did identify some data gaps. The final authorization of glyphosate-containing products rests with individual member states.

Handling and Safety:

As a chemical standard, this compound is typically supplied in small quantities as a neat solid or in solution. All handling should be performed in accordance with the product's Safety Data Sheet (SDS).

| Hazard Information | Precautionary Measures and PPE | First Aid |

| Health Hazards: Causes serious eye damage. Harmful if swallowed or inhaled. | Engineering Controls: Use in a well-ventilated area or under a fume hood. Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses or goggles. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present. Immediately call a poison center or doctor. Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth. Inhalation: Move person to fresh air. |

| Physical/Chemical Hazards: Not flammable or explosive. | Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizers. | Spills: Absorb spill with inert material (e.g., sand, vermiculite). Wear appropriate PPE. Prevent entry into sewers or waterways. |

This table summarizes general safety information. Always consult the specific Safety Data Sheet (SDS) for the product in use.

Mechanism of Action: The Shikimate Pathway

Glyphosate's herbicidal activity stems from its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is a key component of the shikimate pathway, a metabolic route found in plants, bacteria, fungi, and algae, but not in animals. The pathway is essential for the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. By blocking the EPSPS enzyme, glyphosate prevents the production of these vital amino acids, leading to a halt in protein synthesis and ultimately, plant death.

Experimental Protocols and Applications

The primary use of this compound is as an internal standard for isotope dilution analysis, a highly accurate quantification technique. It allows researchers to correct for matrix effects and variations in sample preparation and instrument response.

Quantification of Glyphosate in Human Urine by LC-MS/MS

This protocol is adapted from the method described by Li, Z.-M., et al. (2022) for the analysis of glyphosate, its metabolite AMPA, and glufosinate in human urine.

Methodology:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Vortex mix and centrifuge at 3000 rpm for 10 minutes.

-

Take a 250 µL aliquot of the supernatant.

-

Spike with 10 µL of a 50 ng/mL working solution of internal standards (including Glyphosate-13C2,15N).

-

Add 750 µL of 0.1% formic acid in acetonitrile, vortex, and centrifuge again.

-

Transfer the supernatant for Solid-Phase Extraction (SPE).

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation-exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of reagent water.

-

Load the sample supernatant onto the cartridge.

-

Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of 95:5 water:acetonitrile with 10 mM ammonium acetate for analysis.

-

-

LC-MS/MS Analysis:

-

LC System: Agilent 1260 Infinity II or equivalent.

-

Column: Obelisc N column (100 × 2.1 mm, 5 µm).

-

Mobile Phase A: 10 mM ammonium acetate in water.

-

Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

-

Gradient: A typical gradient starts with high aqueous phase, ramping to high organic phase to elute analytes, followed by re-equilibration.

-

MS System: Sciex Triple Quad 5500 or equivalent with electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native analyte and its stable isotope-labeled internal standard.

-

| Parameter | Glyphosate | Glyphosate-13C2,15N |

| Precursor Ion (m/z) | 168 | 171 |

| Product Ion (m/z) (Quant/Qual) | 63 / 81 | 63 / 82 |

| Method Detection Limit (MDL) | 0.14 ng/mL | N/A |

| Method Quantification Limit (MQL) | 0.48 ng/mL | N/A |

| Recovery Range in Urine | 79.1% to 119% | N/A |

Data sourced from Li, Z.-M., et al. (2022).

Environmental Fate Study in a Soil Microcosm

This protocol outlines a representative approach for studying the degradation and transformation of glyphosate in a controlled soil environment, adapted from methodologies described in environmental fate studies.

Methodology:

-

Microcosm Setup:

-

Collect fresh soil from a relevant field site. Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

-

Characterize the soil for properties such as pH, organic carbon content, and texture.

-

Place a defined amount of soil (e.g., 50 g dry weight equivalent) into replicate glass beakers or jars.

-

Adjust the soil moisture to a specific percentage of its water-holding capacity (e.g., 60%).

-

Pre-incubate the microcosms in the dark at a constant temperature (e.g., 20°C) for one week to allow microbial populations to stabilize.

-

-

Application of Labeled Glyphosate:

-

Prepare a stock solution of this compound.

-

Apply the solution evenly to the soil surface of each microcosm to achieve a final concentration relevant to agricultural application rates.

-

Prepare control microcosms: a "blank" control with no glyphosate and an "unlabeled" control with non-isotopic glyphosate.

-

-

Incubation and Sampling:

-

Incubate the microcosms under controlled conditions (e.g., 20°C, in the dark). Maintain moisture by adding deionized water as needed.

-

If studying mineralization, the microcosms can be designed to trap evolved ¹³CO₂.

-

Collect destructive samples from replicate microcosms at defined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days).

-

Store samples frozen (-20°C) until extraction.

-

-

Extraction and Analysis:

-

Extract glyphosate and its metabolites from soil samples using an appropriate method, such as alkaline extraction with potassium hydroxide (KOH).

-

A typical extraction involves shaking a soil subsample (e.g., 5 g) with the extraction solution (e.g., 20 mL of 0.1 M KOH) for a set period (e.g., 16 hours).

-

Centrifuge the mixture and take an aliquot of the supernatant.

-

Perform a cleanup step, if necessary, using SPE to remove interfering matrix components.

-

Analyze the final extract using LC-MS/MS to quantify the remaining this compound and any formed labeled metabolites (e.g., AMPA-13C,15N).

-

Conclusion

This compound is a critical tool for modern analytical and environmental science, enabling researchers to produce high-quality, quantifiable data on the prevalence and behavior of glyphosate. While its use is governed by the broad regulatory principles applied to its non-labeled counterpart, safe handling and adherence to established, validated experimental protocols are paramount. The methodologies and data presented in this guide provide a foundational framework for scientists and professionals to design and execute rigorous studies involving this essential internal standard.

References

- 1. researchers.mq.edu.au [researchers.mq.edu.au]

- 2. biorxiv.org [biorxiv.org]

- 3. Degradation and Isotope Source Tracking of Glyphosate and Aminomethylphosphonic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microcosm test for pesticide fate assessment in planted water filters: 13C,15N-labeled glyphosate as an example - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Glyphosate-13C,15N.

This guide provides the chemical identification and molecular properties of the isotopically labeled herbicide Glyphosate-13C,15N, intended for researchers and professionals in drug development and analytical sciences.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of Glyphosate, a widely used broad-spectrum herbicide. The incorporation of a heavy carbon-13 atom and a heavy nitrogen-15 atom makes it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in environmental and agricultural testing.

The key identifiers and molecular weight for this compound are summarized in the table below.

| Identifier | Value | References |

| CAS Number | 285978-24-7 | [1][2][3][4] |

| Molecular Formula | ¹³C C₂ H₈ ¹⁵N O₅ P | [5] |

| Molecular Weight | 171.06 g/mol |

It is important to note that other isotopically labeled versions of Glyphosate exist, which will have different molecular weights and potentially different CAS numbers. For instance, Glyphosate labeled with three ¹³C atoms (Glyphosate-¹³C₃, ¹⁵N) has a molecular weight of 173.04 g/mol .

Logical Relationship of Isotopic Labeling

The following diagram illustrates the concept of isotopic labeling using Glyphosate as an example.

References

Methodological & Application

Application Notes and Protocols for the Use of Glyphosate-¹³C,¹⁵N as an Internal Standard in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate is a widely used broad-spectrum herbicide, and its presence in the environment, food, and biological systems is a subject of significant scientific and public interest. Accurate and reliable quantification of glyphosate is crucial for regulatory monitoring, exposure assessment, and toxicological studies. Due to its high polarity and small molecular size, the analysis of glyphosate by mass spectrometry can be challenging. The use of a stable isotope-labeled internal standard, such as Glyphosate-¹³C,¹⁵N, is the gold standard for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.

These application notes provide detailed protocols for the analysis of glyphosate in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Glyphosate-¹³C,¹⁵N as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N). By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as most sources of analytical error will affect both the analyte and the internal standard equally.

A general workflow for the analysis of glyphosate using an internal standard is depicted below.

Caption: General workflow for glyphosate analysis using an internal standard.

Protocol 1: Direct Analysis of Glyphosate in Water Samples

This protocol is suitable for the rapid screening of glyphosate in water matrices with minimal sample preparation.

Experimental Protocol:

-

Sample Preparation:

-

Collect water samples in polypropylene tubes.

-

To a 1 mL aliquot of the water sample, add a known concentration of Glyphosate-¹³C,¹⁵N internal standard solution.

-

Vortex the sample to ensure homogeneity.

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.

-

Transfer the filtered sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A column designed for polar pesticide analysis, such as an Anionic Polar Pesticide Column.

-

Mobile Phase A: Water with a suitable buffer (e.g., ammonium carbonate at pH 9).

-

Mobile Phase B: Methanol or acetonitrile.

-

Gradient: A gradient elution program optimized for the separation of glyphosate from matrix interferences.

-

Injection Volume: 5-20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the appropriate precursor and product ion transitions for both glyphosate and Glyphosate-¹³C,¹⁵N.

-

Quantitative Data Summary:

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.02 µg/L | [1] |

| Limit of Quantification (LOQ) | 0.05 - 0.1 ng/L | [1] |

| Linearity (r²) | >0.99 | [2] |

| Recovery | 80-120% | [1] |

| Repeatability (%RSD) | < 6% |

Protocol 2: Analysis of Glyphosate in Cereal and Food Matrices using the QuPPe Method

The "Quick Polar Pesticides" (QuPPe) method is effective for extracting highly polar pesticides like glyphosate from various food matrices.

Experimental Protocol:

-

Sample Preparation (QuPPe Method):

-

Weigh 5 g of the homogenized food sample into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of water and a known amount of Glyphosate-¹³C,¹⁵N internal standard solution.

-

Let the sample stand for 30 minutes to 2 hours to allow for hydration.

-

Add 10 mL of methanol containing 1% v/v formic acid.

-

Shake vigorously for 15 minutes and then centrifuge.

-

The supernatant can be directly analyzed or subjected to further cleanup if necessary. For complex matrices like wheat, an ultrafiltration step may be required.

-

-

LC-MS/MS Conditions:

-

Similar to Protocol 1, with potential modifications to the LC gradient to handle the more complex matrix. An ion-exchange polymer-based column can be effective.

-

Quantitative Data Summary:

| Matrix | Spike Level | Recovery (%) | Reference |

| Organic Oatmeal | 100 ppb | 95-105 | |

| Organic Wheat Flour | 100 ppb | 90-110 | |

| Beer | 50 ppb | 98-102 |

Protocol 3: Analysis of Glyphosate with Derivatization using FMOC-Cl

Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is a common strategy to improve the chromatographic retention and sensitivity of glyphosate analysis.

Caption: Workflow for FMOC-Cl derivatization of glyphosate.

Experimental Protocol:

-

Derivatization:

-

To the sample extract containing the internal standard, add a borate buffer to adjust the pH to approximately 9.

-

Add a solution of FMOC-Cl in acetonitrile.

-

Incubate the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow the derivatization reaction to complete.

-

Quench the reaction by adding an acid, such as phosphoric acid.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Condition an SPE cartridge (e.g., polymeric reversed-phase) with methanol and water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the derivatized glyphosate and internal standard with an appropriate solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid and/or ammonium formate.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the FMOC-derivatized glyphosate.

-

Mass Spectrometer: Triple quadrupole mass spectrometer in negative ESI mode.

-

MRM Transitions: Monitor the specific transitions for the FMOC derivatives of glyphosate and its internal standard.

-

Quantitative Data Summary for Derivatization Methods:

| Matrix | Method | LOQ | Recovery (%) | Reference |

| Beer | Automated FMOC Derivatization | < 10 µg/L | Not specified | |

| Honey | FMOC-Cl with SPE | 5 µg/kg | 85-115 | |

| Water | FMOC-Cl | 0.02 µg/L | 90-110 | |

| Human Urine | FMOC-Cl with MonoSpin TiO | 0.3 µg/kg | 99.2-104.9 |

Mass Spectrometry Parameters

The following table provides representative MRM (Multiple Reaction Monitoring) transitions for glyphosate and its stable isotope-labeled internal standard. These values may need to be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Glyphosate | 168 | 63 | Negative ESI | |

| Glyphosate | 168 | 81 | Negative ESI | |

| Glyphosate-¹³C,¹⁵N (IS) | 171 | 63 | Negative ESI | **** |

| FMOC-Glyphosate | 390 | 168 | Negative ESI | Varies |

| FMOC-Glyphosate-¹³C,¹⁵N (IS) | 393 | 171 | Negative ESI | Varies |

Conclusion

The use of Glyphosate-¹³C,¹⁵N as an internal standard is essential for the accurate and precise quantification of glyphosate in a variety of complex matrices by LC-MS/MS. The choice of the specific protocol, including sample preparation and whether to use derivatization, will depend on the matrix, the required sensitivity, and the available instrumentation. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for glyphosate analysis.

References

Quantification of glyphosate in water samples using isotope dilution with Glyphosate-13C,15N.

Application Note: Quantification of Glyphosate in Water Samples by Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract Glyphosate is one of the most widely used broad-spectrum herbicides globally, leading to concerns about its presence in water resources.[1] Due to its high polarity, high water solubility, and tendency to chelate with metal ions, the accurate quantification of glyphosate at trace levels presents significant analytical challenges.[1][2] This application note details two robust protocols for the determination of glyphosate in various water matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy. The use of a stable isotope-labeled internal standard, Glyphosate-13C,15N, compensates for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[3][4] Two primary approaches are presented: a widely used method involving pre-column derivatization with 9-fluorenylmethylchloroformate (FMOC-Cl) and a more rapid direct injection method.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry is a highly accurate quantification technique. It involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. This labeled internal standard is chemically identical to the native analyte and behaves similarly during sample extraction, derivatization, and chromatographic separation. The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) difference. Quantification is based on the measured ratio of the native analyte to the isotopically labeled standard, which remains constant throughout the procedure, thereby correcting for analyte loss and ionization suppression.

Caption: Principle of Isotope Dilution for Glyphosate Quantification.

Apparatus, Reagents, and Standards

2.1 Apparatus

-

Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

-

Analytical column suitable for polar compounds (e.g., Anionic Polar Pesticide column, Mixed-Mode WAX-1).

-

Polypropylene (PP) tubes (15 mL and 50 mL) to avoid analyte adsorption.

-

Syringe filters (0.22 µm cellulose membrane or nylon).

-

Vortex mixer and centrifuge.

-

Water bath or incubator.

2.2 Reagents and Standards

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Dichloromethane (DCM).

-

Reagents: Formic acid, Ammonium acetate, Borate buffer, Ethylenediaminetetraacetic acid (EDTA), Potassium dihydrogen phosphate (KH2PO4), Phosphoric acid (H3PO4).

-

Derivatization Agent (for Protocol 1): 9-fluorenylmethylchloroformate (FMOC-Cl).

-

Standards:

-

Glyphosate (analytical standard).

-

This compound (or Glyphosate-2-13C,15N) internal standard (IS).

-

-

Water: Deionized or ultrapure water (e.g., Milli-Q).

2.3 Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of glyphosate and this compound in ultrapure water. Store in polypropylene tubes at 4°C.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with ultrapure water or a suitable mobile phase mimic. Calibration standards should be prepared to cover the expected concentration range of the samples (e.g., 0.01 µg/L to 2.0 µg/L).

Experimental Protocols

Protocol 1: Quantification using Pre-column Derivatization with FMOC-Cl

This method is highly sensitive and robust, suitable for various water matrices. Derivatization with FMOC-Cl increases the hydrophobicity of glyphosate, improving its retention on reverse-phase LC columns.

Caption: Experimental Workflow for the FMOC-Cl Derivatization Method.

3.1 Sample Collection and Preservation

-

Collect water samples in polypropylene or amber glass bottles.

-

If residual chlorine is suspected, add sodium thiosulfate (approx. 100 mg/L) at the time of collection.

-

Store samples refrigerated at ≤ 6°C and protect them from light. The recommended holding time is within 14 days of sampling.

3.2 Sample Preparation and Derivatization This procedure is adapted from established methods.

-

Filter the water sample through a 0.22 µm membrane filter to remove particulate matter.

-

Transfer 4 mL of the filtered water into a 15 mL polypropylene tube.

-

Add 10 µL of the this compound internal standard working solution (e.g., 200 µg/L).

-

To prevent chelation with metal ions, add 50 µL of EDTA solution (e.g., 2 g/L) and vortex.

-

Add 800 µL of borate buffer (e.g., 50 g/L in water) and vortex.

-

Add 860 µL of FMOC-Cl derivatizing agent (e.g., 250 mg/L in acetonitrile).

-

Cap the tube, vortex thoroughly, and incubate for 2 hours at 37°C to complete the derivatization reaction.

-

After incubation, add 3 drops of concentrated phosphoric acid (H3PO4) to stop the reaction and acidify the sample. Vortex to mix.

-

(Optional Cleanup) Add 2 mL of dichloromethane (DCM), vortex, and allow the layers to separate for 10 minutes.

-

Transfer 1 mL of the upper aqueous layer into an autosampler vial for analysis.

3.3 LC-MS/MS Analysis

-

LC System: UPLC/HPLC System

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 20 µL

-

MS System: Tandem Quadrupole Mass Spectrometer

-

Ionization Mode: ESI Negative

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Protocol 2: Direct Injection Analysis (No Derivatization)

This streamlined method reduces sample preparation time and avoids the use of hazardous derivatization reagents. It relies on advanced column chemistries and highly sensitive mass spectrometers.

Caption: Experimental Workflow for the Direct Injection Method.

3.1 Sample Collection and Preservation

-

Follow the same procedure as described in section 3.1.

3.2 Sample Preparation

-

Transfer a 15 mL test portion of the water sample to a 50 mL plastic centrifuge tube.

-

Add a defined volume of the this compound internal standard working solution.

-

Add 200 µL of EDTA solution (2 g/L) to the sample and mix.

-

Transfer an aliquot to a polypropylene autosampler vial for direct analysis.

3.3 LC-MS/MS Analysis

-

LC System: UPLC/HPLC System

-

Column: Anionic Polar Pesticide Column or Mixed-Mode Weak Anion-Exchange (WAX) column.

-

Mobile Phase A: 50:50 methanol:water.

-

Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 50 µL.

-

MS System: Tandem Quadrupole Mass Spectrometer

-

Ionization Mode: ESI Negative

-

Analysis Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

4.1 Example LC-MS/MS MRM Transitions The following table provides typical precursor and product ions for monitoring glyphosate and its labeled internal standard. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Glyphosate | 168.0 | 63.0 | Quantifier ion |

| 168.0 | 81.0 | Qualifier ion | |

| This compound | 171.0 | 63.0 | Quantifier ion |

| FMOC-Glyphosate | 390.0 | 168.0 | For derivatized method |

4.2 Typical Method Performance Data The following data, compiled from various studies, demonstrates the typical performance of these methods.

| Parameter | Protocol 1 (Derivatization) | Protocol 2 (Direct Injection) | Reference |

| Limit of Quantification (LOQ) / Reporting Level | 0.02 µg/L | 0.01 µg/L - 0.3 µg/L | |

| Linearity (r²) | >0.999 | >0.99 | |

| Accuracy (Recovery) | 99% - 114% | 82% - 110% | |

| Precision (Repeatability, RSD) | 2% - 7% | < 16% |

Key Considerations and Troubleshooting

-

Chelation: Glyphosate readily chelates with divalent cations (e.g., Ca²⁺, Mg²⁺) common in water, which can lead to poor chromatographic peak shape and low recovery. The addition of a chelating agent like EDTA is critical, especially for hard water samples.

-

Adsorption: Due to its polar and ionic nature, glyphosate can adsorb to glass surfaces. It is essential to use polypropylene labware for sample collection, preparation, and storage to minimize analyte loss.

-

Matrix Effects: While isotope dilution corrects for most matrix effects, complex matrices like surface water may still require additional cleanup steps (e.g., Solid-Phase Extraction) or further dilution to ensure robust performance.

-

Analyte Stability: Glyphosate can degrade in chlorinated water. Proper sample preservation with sodium thiosulfate is necessary for such samples. Derivatized samples should be analyzed promptly, although studies show they can be stable for over 50 days when stored correctly.

References

- 1. lcms.cz [lcms.cz]

- 2. Development of a sensitive direct injection LC-MS/MS method for the detection of glyphosate and aminomethylphosphonic acid (AMPA) in hard waters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

- 4. Determination of glyphosate, its degradation product aminomethylphosphonic acid, and glufosinate, in water by isotope dilution and online solid-phase extraction and liquid chromatography/tandem mass spectrometry [pubs.usgs.gov]

Application Notes and Protocols for Sample Preparation of Glyphosate-¹³C,¹⁵N in Soil and Sediment

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, cleanup, and analysis of the isotopically labeled internal standard, Glyphosate-¹³C,¹⁵N, in soil and sediment matrices. These methods are essential for accurate quantification of glyphosate residues in environmental samples through isotope dilution mass spectrometry.

Introduction

Glyphosate, a broad-spectrum herbicide, and its primary metabolite, aminomethylphosphonic acid (AMPA), are of significant environmental concern due to their widespread use. Accurate quantification of these compounds in complex matrices like soil and sediment is crucial for environmental monitoring and toxicological studies. The use of isotopically labeled internal standards, such as Glyphosate-¹³C,¹⁵N, is the gold standard for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]

The analytical challenge lies in the high polarity and low volatility of glyphosate, which complicates its extraction and chromatographic analysis.[2][3] This document outlines various sample preparation techniques, including extraction, cleanup, and derivatization, culminating in analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

Several methods have been developed for the extraction and analysis of glyphosate and its labeled analogues from soil and sediment. The choice of method often depends on the soil type, desired limit of detection, and available analytical instrumentation.

Protocol 1: Alkaline Extraction with SPE Cleanup and LC-MS/MS Analysis

This method is effective for a wide range of soil types and utilizes a strong alkaline solution to desorb glyphosate from soil particles, followed by solid-phase extraction for cleanup.

1. Sample Preparation and Extraction:

-

Air-dry the soil or sediment sample at 30°C to a constant weight.

-

Grind and sieve the sample to a particle size of <2 mm.

-

Weigh 2.0 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add a known concentration of Glyphosate-¹³C,¹⁵N internal standard.

-

Add 10 mL of 0.6 M potassium hydroxide (KOH) solution.

-

Shake the mixture vigorously in an ultrasonic bath for 30 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

-

Collect the supernatant for cleanup.

2. Solid-Phase Extraction (SPE) Cleanup:

-

Dilute 1 mL of the supernatant with 1 mL of HPLC-grade water.

-

Adjust the pH of the soil extract to 9 by adding 6 M HCl.

-

Condition a mixed-mode SPE cartridge (e.g., Oasis MAX or similar) with methanol followed by water.

-

Load the pH-adjusted extract onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with an appropriate solvent (e.g., a mixture of methanol and formic acid).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Analyze the final extract using a liquid chromatograph coupled to a tandem mass spectrometer.

-

Use a suitable column for polar anionic pesticides, such as a Hypercarb or a specialized anionic polar pesticide column.

-

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure sensitive and selective detection.

Protocol 2: Phosphate Buffer Extraction with Derivatization and LC-MS/MS Analysis

This method employs a phosphate buffer for extraction and a derivatization step with 9-fluorenylmethylchloroformate (FMOC-Cl) to improve chromatographic retention and sensitivity.

1. Sample Preparation and Extraction:

-

Prepare the soil or sediment sample as described in Protocol 1.

-

Weigh 5.0 g of the fortified soil sample into a 50 mL centrifuge tube.

-

Extract the sample with 25 mL of 0.1 M KH₂PO₄/Na₂B₄O₇ buffer (pH 9) in an ultrasonic bath for 30 minutes.

-

Centrifuge at 3500 rpm for 10 minutes.

2. Derivatization:

-

Take 2 mL of the supernatant and spike it with the Glyphosate-¹³C,¹⁵N internal standard.

-

Add 120 µL of borate buffer.

-

Add 2 mL of FMOC-Cl reagent in acetonitrile (1 mg/mL).

-

Shake the tube vigorously and leave it overnight at room temperature (12-15 hours).

3. Cleanup:

-

To remove excess FMOC-Cl, perform a liquid-liquid extraction with 5 mL of dichloromethane (CH₂Cl₂).

-

Centrifuge at 3000 rpm for 10 minutes.

-

Filter the aqueous phase through a 0.22 µm nylon filter.

4. LC-MS/MS Analysis:

-

Inject the final extract into the UPLC-ESI-MS/MS system.

Protocol 3: Direct Injection Analysis (without derivatization)

For certain sample types and with advanced LC-MS/MS systems, a direct analysis approach without derivatization is possible. This significantly reduces sample preparation time.

1. Sample Preparation and Extraction:

-

Follow the alkaline extraction procedure as described in Protocol 1.

2. Cleanup:

-

A simplified cleanup may be sufficient. After centrifugation of the extract, dilute an aliquot of the supernatant with water.

-

For hard water matrices, the addition of EDTA can improve the response of glyphosate and AMPA in the mass spectrometer.

-

Filter the diluted extract through a 0.22 µm filter prior to injection.

3. LC-MS/MS Analysis:

-

Directly inject the filtered extract into the LC-MS/MS system.

-

This method relies heavily on a highly selective and sensitive mass spectrometer and a chromatographic column capable of retaining the polar glyphosate molecule.

Data Presentation

The following tables summarize quantitative data from various studies on glyphosate analysis in soil and sediment.

Table 1: Recovery of Glyphosate and AMPA using Different Extraction Methods

| Soil Type | Extraction Method | Analyte | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Various | Alkaline Method | Glyphosate | 100 | 85-110 | < 15 | |

| Various | Alkaline Method | AMPA | 100 | 75-105 | < 18 | |

| Various | Phosphate Method | Glyphosate | 100 | 60-95 | < 20 | |

| Various | Phosphate Method | AMPA | 100 | 55-90 | < 22 | |

| 5 Contrasting Soils | Mixed-Mode SPE | Glyphosate | Not Specified | 96-121 | 3-16 | |

| 5 Contrasting Soils | Mixed-Mode SPE | AMPA | Not Specified | 91-118 | 3-16 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) in Soil and Sediment

| Matrix | Method | Analyte | LOD | LOQ | Reference |

| Soil | LC-MS/MS | Glyphosate | - | 0.05 mg/kg | |

| Soil | LC-MS/MS | AMPA | - | 0.05 mg/kg | |

| Sediment | LC-MS/MS | Glyphosate | 0.78 ng/g | - | |

| Sediment | LC-MS/MS | AMPA | 1.8 ng/g | - |

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the described analytical protocols.

Caption: Workflow for Alkaline Extraction with SPE Cleanup.

Caption: Workflow for Phosphate Buffer Extraction with Derivatization.

References

- 1. researchgate.net [researchgate.net]

- 2. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory Status - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Glyphosate-¹³C,¹⁵N Microbial Degradation Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting microbial degradation studies of glyphosate using its stable isotope-labeled form, Glyphosate-¹³C,¹⁵N. This allows for precise tracing of the herbicide and its degradation products in various environmental matrices. The protocols outlined below are intended as a guide and can be adapted based on specific research needs and microbial species.

Introduction

Glyphosate, a broad-spectrum herbicide, undergoes microbial degradation in the environment, primarily through two recognized pathways:

-

AMPA Pathway: Glyphosate is converted to aminomethylphosphonic acid (AMPA) and glyoxylate, a reaction catalyzed by glyphosate oxidoreductase (GOX).[1][2][3]

-

Sarcosine Pathway: The carbon-phosphorus (C-P) bond of glyphosate is cleaved by the C-P lyase enzyme, yielding sarcosine and inorganic phosphate.[1][2] Sarcosine is further metabolized to glycine and formaldehyde.

The use of Glyphosate-¹³C,¹⁵N as a substrate in these experiments, coupled with mass spectrometry-based analytical techniques, enables unambiguous identification and quantification of the parent compound and its metabolites, distinguishing them from endogenous compounds in the experimental matrix.

Experimental Protocols

Materials and Reagents

-

Microbial Culture: A pure or mixed microbial culture capable of degrading glyphosate (e.g., Pseudomonas sp., Bacillus sp., Ochrobactrum sp.).

-

Growth Media: Minimal salts medium (MSM) with glyphosate as the sole source of phosphorus or carbon, depending on the experimental design. A typical MSM composition is provided in Table 1.

-

Glyphosate-¹³C,¹⁵N: Isotope-labeled glyphosate standard.

-

Analytical Standards: Non-labeled glyphosate, AMPA, sarcosine, and their corresponding isotopically labeled internal standards for quantification (e.g., AMPA-¹³C,¹⁵N,D₂).

-

Reagents for Analysis: HPLC-grade solvents (e.g., methanol, acetonitrile, water), derivatizing agents (e.g., 9-fluorenylmethylchloroformate - FMOC-Cl) if required for the analytical method, and other necessary chemicals for sample preparation and analysis.

Table 1: Composition of a Typical Minimal Salts Medium (MSM)

| Component | Concentration (g/L) |

| K₂HPO₄ | 1.5 |

| KH₂PO₄ | 0.5 |

| NaCl | 0.5 |

| MgSO₄·7H₂O | 0.2 |

| CaCl₂·2H₂O | 0.02 |

| FeSO₄·7H₂O | 0.01 |

| Na₂MoO₄·2H₂O | 0.001 |

| Glucose (as carbon source) | 10.0 |

| (NH₄)₂SO₄ (as nitrogen source) | 2.0 |

Note: For experiments where Glyphosate-¹³C,¹⁵N is the sole phosphorus source, K₂HPO₄ and KH₂PO₄ should be omitted.

Experimental Setup

-

Inoculum Preparation:

-

Grow the microbial culture in a suitable rich medium (e.g., Nutrient Broth) to obtain sufficient biomass.

-

Harvest the cells by centrifugation, wash them twice with sterile MSM (lacking the nutrient being tested, e.g., phosphorus), and resuspend the cell pellet in the same medium to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

-

Degradation Experiment:

-

In sterile flasks, add the MSM.

-

Spike the medium with a known concentration of Glyphosate-¹³C,¹⁵N (e.g., 50-100 mg/L).

-

Inoculate the flasks with the prepared microbial culture.

-

Include control flasks:

-